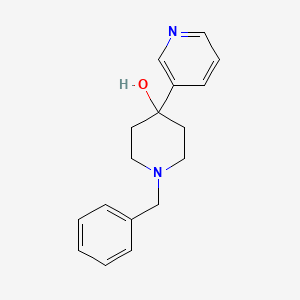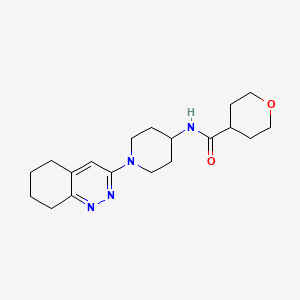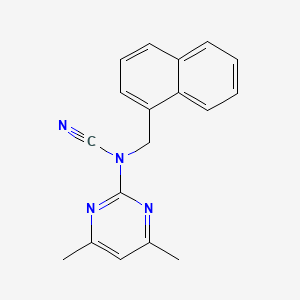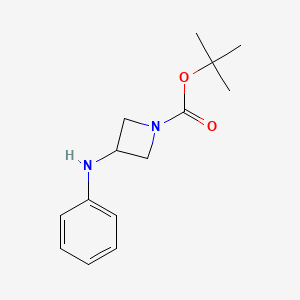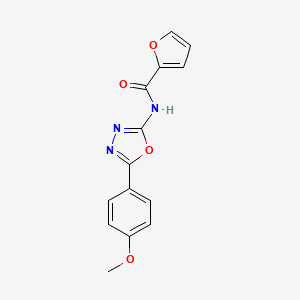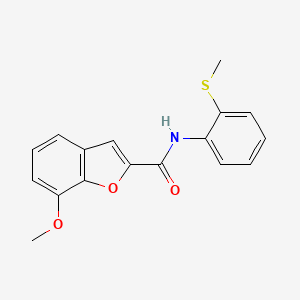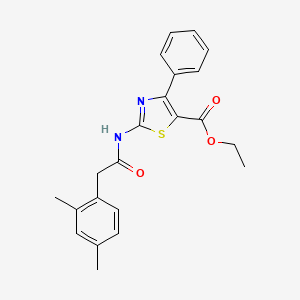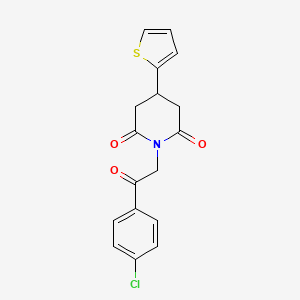
1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione, also known as CTDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTDP is a member of the family of compounds known as piperidinediones, which have been investigated for their ability to modulate various biological pathways.
Applications De Recherche Scientifique
Anticonvulsant Activity
Compounds structurally similar to the one have been synthesized and evaluated for their anticonvulsant activity. For instance, derivatives of pyrrolidine-diones have shown significant activity in several seizure models, indicating potential applications in developing new treatments for epilepsy. Kamiński et al. (2011) synthesized new derivatives and found them effective in various seizure models, suggesting the importance of the structural features for their activity (Kamiński, Rzepka, & Obniska, 2011).
Antinociceptive and Analgesic Effects
Góra et al. (2021) explored the anticonvulsant and antinociceptive activities of new pyrrolidine-dione derivatives. Their findings revealed that certain compounds not only possess anticonvulsant properties but also demonstrate significant analgesic effects in models of neuropathic pain, indicating their potential in pain management (Góra et al., 2021).
Antifungal Properties
Volkova et al. (2020) reported on a novel antifungal compound within the same chemical class, demonstrating its solubility thermodynamics and partitioning in biologically relevant solvents. This study suggests the potential of these compounds in developing antifungal treatments based on their physicochemical properties (Volkova, Levshin, & Perlovich, 2020).
Synthesis and Application in Organic Chemistry
The versatility of compounds with similar structures in organic synthesis has been demonstrated, where they serve as intermediates in producing a wide range of biologically active molecules. For example, Cal et al. (2012) discussed an efficient one-pot synthesis method for Nα-urethane-protected β- and γ-amino acids, showcasing the utility of similar compounds in synthetic organic chemistry (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).
Antitumor Activity
Yu et al. (2017) synthesized a series of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives and evaluated their antitumor activity. The study highlights the potential of structurally related compounds in designing new anticancer agents (Yu et al., 2017).
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-4-thiophen-2-ylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-13-5-3-11(4-6-13)14(20)10-19-16(21)8-12(9-17(19)22)15-2-1-7-23-15/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGXQUMFQMVIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2817281.png)
![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)


![2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2817289.png)
![N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817291.png)
